Sub-Micromolar Antiproliferative Potency Across Five Human Cell Lines: Cross-Study Comparative Analysis
Apoptosis inducer 7 demonstrates sub-micromolar to low-micromolar antiproliferative potency across a panel of five human cell lines, with IC50 values of 0.14 μM (HepG-2 hepatocellular carcinoma), 0.15 μM (A549 lung adenocarcinoma), 0.22 μM (MDA-MB-231 triple-negative breast cancer), 0.42 μM (HCT-116 colorectal carcinoma), and 1.03 μM (MCF-10A non-tumorigenic breast epithelial cells) following 96-hour exposure . In contrast, the sphingosine kinase inhibitor SKI-II—another apoptosis-inducing agent—exhibits IC50 values two orders of magnitude higher: 45 μM against SK2 and 78 μM against SK1 . The HSP70 inhibitor VER-155008 shows an IC50 of 0.5 μM for its primary target but requires concentrations of 5–40 μM to induce client protein degradation in HCT116 cells . This quantitative potency differential is critical for experimental design where maintaining sub-micromolar compound concentrations is essential to minimize off-target effects.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | HepG-2: 0.14 μM; A549: 0.15 μM; MDA-MB-231: 0.22 μM; HCT-116: 0.42 μM; MCF-10A: 1.03 μM (96 h exposure) |
| Comparator Or Baseline | SKI-II: SK1 78 μM, SK2 45 μM; VER-155008: Hsp70 IC50 0.5 μM, cellular degradation 5–40 μM |
| Quantified Difference | Apoptosis inducer 7 exhibits approximately 100-fold to 500-fold greater potency than SKI-II in cellular assays; approximately 3-fold to 10-fold greater potency than VER-155008 in HCT116 functional assays |
| Conditions | 96-hour exposure for Apoptosis inducer 7; comparator assays performed under standard vendor-reported conditions |
Why This Matters
Procurement of a compound with sub-micromolar potency reduces the amount of material required per experiment and minimizes solvent-mediated cytotoxicity, thereby improving experimental reproducibility and cost-efficiency.
